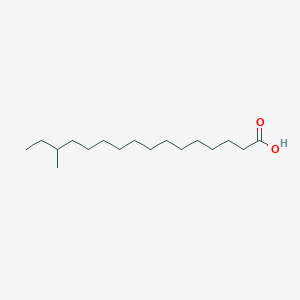

14-Methylhexadecanoic acid

Beschreibung

Significance of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids are crucial components of cell membranes, particularly in bacteria, where they play a vital role in maintaining membrane fluidity and function. nih.govnih.gov The presence of methyl branches in the fatty acid chain disrupts the tight packing of lipids, thereby increasing the fluidity of the cell membrane. frontiersin.org This property is essential for the survival of bacteria in diverse and extreme environments, including those with low temperatures. oup.comasm.org For instance, certain bacteria increase the proportion of BCFAs in their membranes to adapt to cold environments. oup.com

Beyond their structural role in membranes, BCFAs are involved in a variety of physiological activities. oup.com They are recognized for their potential in regulating lipid metabolism, participating in cell signal transduction, and serving as energy sources. oup.com Research has also pointed to their anti-inflammatory and anticancer properties. oup.comnih.gov In ruminant animals, BCFAs are synthesized by gut microbiota and are found in dairy products and meat. dellait.comnewenglanddairy.com They are also found on human skin, in breast milk, and are important for the development of a healthy gut microbiome in infants. oup.comdellait.com

Research Context and Scope of 14-Methylhexadecanoic Acid Studies

Research on this compound has spanned various biological contexts, from microbial and plant systems to animal models and human health. In bacteria, it is studied as a key component of membrane lipids, contributing to the organism's ability to adapt to its environment. nih.govnih.gov The fatty acid composition, including the presence of this compound, is also used as a chemotaxonomic marker for identifying and classifying bacteria. nih.govukrbiochemjournal.org

In the realm of animal biology, this compound has been identified in various sources, including the fat of mutton and the preorbital glands of ungulates. ebi.ac.ukportlandpress.com Studies in rats have investigated its metabolism and distribution in various tissues. ebi.ac.uknih.govportlandpress.com Notably, research has shown an increased utilization of this compound for the synthesis of lipids in tumor-bearing rats, suggesting a role in cancer cell metabolism. ebi.ac.ukmoleculardepot.com Specifically, it was found to be a component of a lipid called carcinolipin, which is cholesterol (+)-14-methylhexadecanoate. nih.gov

Furthermore, this compound has been explored for its potential as a pheromone. In the golden hamster, lipids from the Harderian gland, which can contain branched-chain fatty acids, are thought to act as pheromones for territorial marking and mate selection. jst.go.jpnih.gov The compound has also been identified in marine organisms, such as sponges, highlighting its widespread distribution in nature. unige.itnih.gov

The table below summarizes some of the key research findings related to this compound across different biological systems.

| Research Area | Organism/System | Key Findings |

| Microbiology | Bacteria (e.g., Bacillus subtilis, Xanthomonas campestris) | Component of membrane lipids, influences membrane fluidity, important for environmental adaptation. nih.govnih.govfrontiersin.org |

| Plant Biology | Pine seed oil (Pinus contorta) | Identified as an unusual component of seed oils in the Pinaceae family. ebi.ac.uk |

| Animal Metabolism | Rats | Metabolized and incorporated into various lipids; enhanced utilization in the presence of Walker 256 carcinoma. ebi.ac.uknih.gov |

| Cancer Research | Walker 256 carcinoma (in rats) | Accumulates in tumor tissue, associated with increased synthesis of cholesteryl esters. ebi.ac.uknih.gov |

| Pheromone Research | Golden Hamster | Proposed as a component of pheromonal lipids from the Harderian gland. jst.go.jpnih.gov |

| Marine Biology | Sponges (e.g., Agelas dispar) | Identified as a component of phospholipid fatty acids. nih.gov |

Eigenschaften

IUPAC Name |

14-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKWLSZZHVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974612 | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5918-29-6, 5746-59-8 | |

| Record name | Anteisoheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5918-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 - 40 °C | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution in Biological Systems

Microbial Occurrence and Diversity

Presence in Bacterial Species

14-Methylhexadecanoic acid, also known as anteiso-C17:0, is a branched-chain fatty acid (BCFA) found in various bacterial species. Its presence and relative abundance are often characteristic of specific bacterial groups and can be influenced by environmental factors.

Bacillus subtilis is known to produce a variety of branched-chain fatty acids, with this compound (anteiso-C17:0) being one of the prominent ones. cdnsciencepub.comcdnsciencepub.com In B. subtilis, fatty acids are often found in pairs, such as 12-methyltetradecanoic acid (anteiso-C15:0) and this compound (anteiso-C17:0). cdnsciencepub.comresearcher.life The synthesis of these anteiso fatty acids is directly linked to the availability of isoleucine. cdnsciencepub.comnih.gov The addition of L-isoleucine or its precursor, α-methylbutyrate, to the growth medium increases the synthesis of anteiso-C15:0 and anteiso-C17:0. cdnsciencepub.comresearcher.life The relative abundance of these fatty acids is a function of the availability of precursors for their terminal portions. cdnsciencepub.comresearcher.life

The fatty acid profile of B. subtilis can also be influenced by culture conditions such as the biotin content of the medium and the incubation time. cdnsciencepub.comresearcher.life Inactivation of the acyl lipid desaturase in B. subtilis has been shown to affect the desaturation of various fatty acids, including this compound. nih.gov

Table 1: Relative Abundance of Major Fatty Acids in Bacillus subtilis

| Fatty Acid | Abbreviation | Relative Abundance (%) | Precursor Amino Acid |

| 12-Methyltetradecanoic acid | anteiso-C15:0 | Variable | Isoleucine |

| This compound | anteiso-C17:0 | Variable | Isoleucine |

| 13-Methyltetradecanoic acid | iso-C15:0 | Variable | Leucine |

| 15-Methylhexadecanoic acid | iso-C17:0 | Variable | Leucine |

| 14-Methylpentadecanoic acid | iso-C16:0 | Variable | Valine |

Note: The relative abundance of these fatty acids can vary significantly depending on the specific strain and growth conditions. cdnsciencepub.comresearcher.life

The lipid composition of Clostridium butyricum is significantly influenced by the fatty acids available in its environment. ebi.ac.uk While specific quantitative data on this compound in C. butyricum is not extensively detailed in the provided search results, the organism's membrane lipid composition is known to be adaptable. ebi.ac.ukuu.nl The presence of this compound has been noted in the context of Clostridia. theses.fr

Streptomyces species are another group of bacteria known to synthesize this compound. nih.gov In Streptomyces coelicolor, this fatty acid is one of several branched-chain fatty acids that constitute the cell membrane. nih.gov Its synthesis is linked to the metabolism of isoleucine. nih.gov Deletion of the ndgR gene in S. coelicolor, which is involved in regulating amino acid metabolism, leads to a decrease in isoleucine-related fatty acids like 12-methyltetradecanoic acid (anteiso-C15:0) and this compound (anteiso-C17:0). nih.gov

In one study on S. coelicolor, the wild-type strain showed a significant proportion of anteiso-C17:0 in its phospholipid fatty acid composition, which was around 10.0% to 10.6% after 48 to 72 hours of cultivation. nih.gov

A marine isolate, Streptomyces sp. SM2.4, was also found to produce this compound methyl ester as one of its major compounds. ingentaconnect.comresearchgate.netresearchgate.net

Table 2: Phospholipid Fatty Acid Composition in Streptomyces coelicolor (Wild-Type)

| Fatty Acid | Abbreviation | Relative Abundance at 48h (%) | Relative Abundance at 72h (%) |

| 14-Methylpentadecanoic acid | i-C16:0 | 35.0 | 35.8 |

| 12-Methyltetradecanoic acid | ai-C15:0 | 14.8 | 14.2 |

| Palmitic acid | C16:0 | 12.0 | 10.6 |

| This compound | ai-C17:0 | 10.6 | 10.0 |

Data adapted from a study on Streptomyces coelicolor A3(2) wild-type strain. nih.gov

Myxobacteria, such as Stigmatella aurantiaca and Myxococcus xanthus, contain this compound as a component of their cellular fatty acids. researchgate.netnih.gov In M. xanthus, branched-chain fatty acids are predominant, and this compound is among the unusual fatty acids detected in its lipid composition. researchgate.netnih.gov The fatty acid profile of M. xanthus is noted to be quite similar to that of S. aurantiaca. nih.gov The biosynthesis of these branched-chain fatty acids is linked to the availability of branched-chain amino acid precursors. researchgate.netnih.govresearchgate.net

Streptomyces Species (e.g., Streptomyces coelicolor, Streptomyces sp. SM2.4)

Role in Microbial Membrane Lipids and Composition

Branched-chain fatty acids, including this compound, are crucial components of microbial membrane lipids and play a significant role in maintaining membrane fluidity and function. nih.govfrontiersin.orgfrontiersin.org The methyl branch in these fatty acids lowers the melting point compared to their straight-chain counterparts, which helps to maintain the appropriate viscosity of the cell membrane, especially at lower temperatures.

In bacteria, the profile of odd- and branched-chain fatty acids (OBCFA) in membrane lipids can reflect the microbial composition and metabolic state. frontiersin.orgfrontiersin.org For instance, anteiso-BCFAs like this compound are often more abundant in bacteria exposed to low temperatures or osmotic stress, contributing to enhanced membrane fluidity.

In some pathogenic bacteria, such as certain clinical strains of methicillin-resistant Staphylococcus aureus (MRSA), a higher proportion of anteiso-C15:0 and anteiso-C17:0 in the membrane phospholipids has been observed. mdpi.com This alteration in membrane composition may influence the bacteria's resistance to antibiotics. mdpi.com The presence of these branched-chain fatty acids modifies the physical properties of the lipid bilayer, which can affect the function of membrane-associated proteins and the interaction with external agents. mdpi.com

Plant Occurrence and Specificity

This compound, a branched-chain fatty acid, is relatively uncommon in the plant kingdom. nih.govebi.ac.uk However, its presence is a notable characteristic of the Pinaceae family and Ginkgo biloba. nih.govebi.ac.ukdss.go.th

This compound was identified in the seed oil of Lodgepole pine (Pinus contorta) through gas-liquid chromatography-mass spectrometry of its picolinyl ester derivative. nih.govebi.ac.uksigmaaldrich.com This discovery highlighted its unusual presence in the seed lipids of this particular species. nih.govebi.ac.uk

Following its initial identification, further investigation revealed that this compound is a consistent, albeit minor, component across the Pinaceae family. nih.govebi.ac.uk It has been detected in 72 species spanning the genera Pinus (pines), Abies (firs), Cedrus (cedars), Tsuga (hemlocks), Pseudotsuga (Douglas firs), Larix (larches), and Picea (spruces). nih.govebi.ac.ukacs.org The concentration of this fatty acid in the seed oils of these species typically ranges from 0.02% to 1.15%. nih.govebi.ac.ukacs.orgnih.gov For instance, the seed fatty acid composition of Pseudotsuga menziesii (Douglas fir) contains approximately 1.2% of this compound. researchgate.netnih.gov In contrast, its presence could not be confirmed in other conifer families like Taxaceae, Cupressaceae, or Taxodiaceae, underscoring its specificity to Pinaceae. nih.govebi.ac.uk

Table 1: Occurrence of this compound in Pinaceae Genera

| Genus | Common Name | Presence of this compound |

|---|---|---|

| Pinus | Pine | Detected nih.govebi.ac.ukacs.org |

| Abies | Fir | Detected nih.govebi.ac.ukacs.org |

| Cedrus | Cedar | Detected nih.govebi.ac.ukacs.org |

| Tsuga | Hemlock | Detected nih.govebi.ac.ukacs.org |

| Pseudotsuga | Douglas Fir | Detected nih.govebi.ac.ukacs.org |

| Larix | Larch | Detected nih.govebi.ac.ukacs.org |

| Picea | Spruce | Detected nih.govebi.ac.ukacs.org |

Alongside the Pinaceae family, the seed lipids of Ginkgo biloba are another significant exception to the general absence of this compound in plants. nih.govebi.ac.ukdss.go.th Analysis of ginkgo nuts has revealed the presence of this anteiso-fatty acid, accounting for approximately 0.86% of the total fatty acids. nih.gov This makes Ginkgo biloba a notable non-coniferous plant source of this compound. nih.govebi.ac.uk

The presence of this compound is not limited to seeds within the Pinaceae family. It has also been reported to occur in the lipids of wood and leaves of these conifers. nih.govebi.ac.ukresearchgate.net For example, it has been detected in the leaf lipids of various conifer species. tandfonline.com

Presence in Ginkgo biloba Seed Lipids

Animal and Human Biological Systems

In contrast to its limited distribution in plants, this compound is more commonly found in the lipids of animals. nih.govebi.ac.uk

This compound is a recognized component of lipids in ruminant animals and their derived dairy products. nih.govwindows.net This fatty acid is largely derived from the bacteria residing in the rumen. researchgate.net It is considered an odd- and branched-chain fatty acid (OBCFA) and is found in the milk fat of dairy cows. researchgate.netfrontiersin.orgresearchgate.net The concentration of this compound (also referred to as anteiso-C17:0) in bovine milk can be influenced by the animal's diet. nih.gov For instance, diets with a higher proportion of forage generally lead to increased levels of milk OBCFAs. researchgate.net It is also present in the milk fat of goats and sheep. researchgate.netresearchgate.net Furthermore, this compound is found in suet, the hard fat of beef and mutton. chemfont.ca

Table 2: Presence of this compound in Animal Products

| Product | Animal Source | Presence of this compound |

|---|---|---|

| Milk Fat | Bovine (Cow) | Detected nih.govresearchgate.net |

| Milk Fat | Goat | Detected researchgate.netresearchgate.net |

| Milk Fat | Sheep | Detected researchgate.netresearchgate.net |

| Suet | Bovine (Beef), Ovine (Mutton) | Detected chemfont.ca |

Identification in Marine Organisms

This compound, an anteiso-C17:0 saturated branched-chain fatty acid, has been identified in a variety of marine life, from simple invertebrates to complex organisms. larodan.com Its presence is often confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of the organism's lipid composition.

The compound has been detected in the Aegean jellyfish (Aurelia aurita) and in the meat and fat of the one-humped camel (Camelus dromedarius) . caymanchem.comcaymanchem.comnetascientific.com

Table 1: this compound in Select Marine Sponges

| Species | Compound Identified | Relative Abundance / Notes | Source(s) |

|---|---|---|---|

| Pseudospongosorites suberitoides | This compound | 0.6% | scielo.br |

| Amphimedon queenslandica | 14-methyl-hexadecanoic acid | 0.6 ± 0.4% | uq.edu.au |

| Agelas dispar | 2-methoxy-14-methylhexadecanoic acid | Identified as a novel compound | nih.govebi.ac.uk |

Detection in Specific Animal Secretions

The role of this compound extends to chemical signaling in terrestrial animals. It has been identified as a significant component of glandular secretions used for communication.

A key example is its detection in the preorbital glands of the sika deer (Cervus nippon) . nih.govebi.ac.uk An analysis of the volatile compounds from the preorbital gland of a female sika deer identified 11 major substances, including this compound. nih.gov This compound was one of five branched-chain fatty acids that collectively constituted over 29% of the volatile components in the gland secretion. nih.govresearchgate.net

Table 2: Major Volatile Fatty Acids in Sika Deer Preorbital Gland Secretion

| Compound | % of Total Ion Current (TIC) | Source(s) |

|---|---|---|

| Hexadecanoic acid | 54.0% | researchgate.net |

| 13-Methyltetradecanoic acid | 12.9% | researchgate.net |

| 14-Methylpentadecanoic acid | 9.9% | researchgate.net |

| Tetradecanoic acid | 5.2% | researchgate.net |

| (Z,Z)-9,12-Octadecadienoic acid | 3.7% | researchgate.net |

| Pentadecanoic acid | 3.6% | researchgate.net |

| Octadecanoic acid | 3.5% | researchgate.net |

| This compound | 2.4% | researchgate.net |

| 12-Methyltridecanoic acid | 2.1% | researchgate.net |

| 15-Methylhexadecanoic acid | 1.7% | researchgate.net |

| Heptadecanoic acid | 1.0% | researchgate.net |

Presence in Human Biological Samples

This compound is also a naturally occurring compound in the human body, found in essential biological fluids such as plasma and breast milk. In a study on rats with Walker 256 carcinoma, the metabolism of this compound was significantly altered, with newly synthesized lipids, particularly cholesteryl 14-methylhexadecanoate, being transported through the bloodstream to accumulate in the tumor. nih.gov

Developmental Changes in Breast Milk Composition

The concentration of this compound in human breast milk is not static; it changes according to the stage of lactation. caymanchem.comnetascientific.com Research has shown that the levels of this branched-chain fatty acid are higher in colostrum, the initial form of milk produced after birth, and decrease as the milk transitions to its mature form. caymanchem.comnetascientific.com This suggests a specific role for this fatty acid in the early stages of neonatal development.

Biosynthesis and Metabolic Pathways

Origins from Branched-Chain Amino Acids (BCAAs)

The journey to synthesizing 14-methylhexadecanoic acid begins with the catabolism of branched-chain amino acids (BCAAs). nih.gov Unlike their straight-chain counterparts, which typically use acetyl-CoA as a primer, the synthesis of anteiso-fatty acids relies on a specific BCAA to initiate the process.

Isoleucine as a Precursor for Anteiso Fatty Acid Synthesis

The essential amino acid isoleucine serves as the primary precursor for the biosynthesis of anteiso-fatty acids, including this compound. nih.govjst.go.jpasm.org Studies in various organisms, from bacteria like Listeria monocytogenes and Bacillus subtilis to mammalian systems such as rat skin, have demonstrated the critical role of isoleucine in this process. nih.govjst.go.jpasm.orgasm.org The availability of exogenous isoleucine can significantly influence the fatty acid profile of a cell, promoting the production of anteiso species. asm.orgresearchgate.net In fact, in some bacteria, isoleucine availability is a key factor in adapting membrane fluidity to low temperatures by increasing the proportion of anteiso-fatty acids. asm.org Research on rat skin has shown that L-isoleucine and L-allo-isoleucine are selectively used for the biosynthesis of these fatty acids, resulting in the (S)-enantiomer of the anteiso-fatty acid. nih.govjst.go.jp

Role of Branched-Chain Amino Acid Catabolism Intermediates

The catabolism of isoleucine generates specific intermediates that are crucial for initiating fatty acid synthesis. nih.gov The initial steps involve the conversion of the BCAA to its corresponding α-keto acid through the action of a branched-chain aminotransferase. plos.org In the case of isoleucine, this results in the formation of α-keto-β-methylvalerate. asm.org This α-keto acid then undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to produce 2-methylbutyryl-CoA . frontiersin.orgoup.comwikipedia.org This branched-chain acyl-CoA then serves as the primer for the fatty acid synthase (FAS) system. frontiersin.org

Mechanisms of Methyl Branching in Fatty Acid Biosynthesis

The characteristic methyl branch at the antepenultimate (n-2) carbon of this compound is a direct consequence of using the isoleucine-derived 2-methylbutyryl-CoA as a starter unit. nih.gov The fatty acid synthase machinery subsequently adds two-carbon units from malonyl-CoA to elongate this branched primer. nih.gov This mechanism, where the primer itself contains the branch, is a key feature of iso and anteiso fatty acid synthesis and distinguishes it from other branching mechanisms that might occur during the elongation process itself. nih.gov

Fatty Acid Elongation Processes

Once the 2-methylbutyryl-CoA primer is in place, the fatty acid chain is extended through a series of repetitive elongation cycles. Each cycle adds two carbon atoms to the growing acyl chain. The donor of these two-carbon units is malonyl-CoA , which is converted to malonyl-ACP by malonyl-CoA:ACP transacylase (FabD). nih.govjst.go.jp The elongation process itself is carried out by the fatty acid synthase (FAS) system, which in bacteria is a type II dissociated system, while in mammals it is a type I multifunctional enzyme. wikipedia.orgnih.gov For this compound, which is a C17 fatty acid, the initial C5 primer (2-methylbutyryl-CoA) undergoes six rounds of elongation, with each round adding a two-carbon unit from malonyl-CoA.

Enzymatic Pathways and Catalysis

The synthesis of this compound is a multi-enzyme process, with each step being carefully catalyzed.

Malonyl-CoA Fatty Acid Synthetase Activity

The core of the elongation process is driven by the fatty acid synthase (FAS) complex. A key and committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA , a reaction catalyzed by acetyl-CoA carboxylase (ACC). wikipedia.orgnih.gov This malonyl-CoA is the primary substrate used by FAS for chain extension. nih.gov While FAS typically uses acetyl-CoA as a primer for straight-chain fatty acids, its promiscuity allows it to utilize branched-chain primers like 2-methylbutyryl-CoA. nih.gov The FAS then catalyzes the condensation of the primer with malonyl-CoA (as malonyl-ACP), followed by a series of reduction, dehydration, and another reduction step to produce a saturated acyl chain that is two carbons longer. This cycle repeats until the final chain length of 17 carbons is achieved, yielding this compound.

Alpha-Oxidation and Beta-Oxidation in Fatty Acid Metabolism

The catabolism of fatty acids primarily occurs through the beta-oxidation pathway, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA. wikipedia.org For branched-chain fatty acids (BCFAs), the position of the methyl group is a critical determinant of the metabolic route. Fatty acids with a methyl group on the beta-carbon (C-3) cannot be processed by standard beta-oxidation and must first undergo alpha-oxidation.

However, this compound is an anteiso fatty acid, meaning its methyl group is located on the antepenultimate (third-to-last) carbon from the non-carboxyl end. This structure allows for the initiation of catabolism via the mitochondrial beta-oxidation pathway. The process proceeds normally, cleaving two-carbon units until the chain is shortened to a point where the branch interferes with the enzymatic reactions. The metabolism of the resulting short-chain branched acyl-CoA can then feed into the tricarboxylic acid (TCA) cycle. nih.govmdpi.com For instance, the final product of the beta-oxidation of odd-chain anteiso fatty acids is typically propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle. mdpi.complos.org

Biosynthetic Locations and Regulation (e.g., rumen vs. mammary gland in cows)

In ruminants such as dairy cows, the primary site for the synthesis of this compound is the rumen, not the mammary gland. This has been indicated by labeling studies. mdpi.com The synthesis is carried out by the vast microbial populations residing within the rumen. mdpi.com Consequently, the concentration of this and other BCFAs in ruminant milk and tissues is heavily influenced by the composition and activity of the rumen microbiota.

Dietary factors play a crucial role in regulating this synthesis. For example, the type of feed, such as high-forage versus low-forage (high-concentrate) diets, can alter the rumen environment, thereby affecting the bacterial populations responsible for BCFA production and the subsequent levels found in milk fat. mdpi.com While most BCFAs in milk originate from the rumen, there is some evidence to suggest that minor endogenous synthesis of certain odd-chain and anteiso fatty acids may occur in the mammary glands. mdpi.com

Microbial Contributions to Branched-Chain Fatty Acid Synthesis (e.g., gut microbiota)

The synthesis of this compound is fundamentally a microbial process. In ruminants, a diverse array of bacteria within the rumen are responsible for its production. mdpi.com Key contributors include cellulolytic (fiber-digesting) and amylolytic (starch-digesting) bacteria. mdpi.com

The biosynthetic pathway for anteiso fatty acids, including this compound (anteiso-C17:0), uses precursors derived from branched-chain amino acids. frontiersin.org Specifically, the amino acid isoleucine is catabolized to 2-methyl-butyrate. mdpi.comnih.gov This short-chain branched fatty acid then serves as the primer for the fatty acid synthase system, which elongates the chain by adding two-carbon units from malonyl-CoA, ultimately forming this compound. nih.gov Therefore, the availability of isoleucine and the metabolic activity of specific bacterial species are key determinants of its production rate. mdpi.comfrontiersin.org Bacteria from the genus Bacillus are also known producers of anteiso fatty acids. ebi.ac.uk

| Microbial Contributor Type | Precursor | Key Product |

| Rumen Bacteria | Isoleucine -> 2-Methyl-butyrate | anteiso-C15:0, anteiso-C17:0 (this compound) |

| Bacillus species | Branched-chain amino acids | Various iso and anteiso fatty acids |

This table provides an interactive overview of the microbial origins of anteiso fatty acids.

Metabolic Fate and Turnover in Biological Systems

Once synthesized by microbes or ingested, this compound is absorbed and incorporated into various biological systems. In ruminants, it is a known component of milk and body fat. nih.gov Its structural properties, particularly the methyl branch, influence the fluidity and permeability of cell membranes, suggesting a role in maintaining membrane integrity.

Studies in rats have investigated its metabolic fate, showing its incorporation into lipids such as triglycerides, phospholipids, and cholesteryl esters in the liver. ebi.ac.uk These lipids can then be transported through the bloodstream to other tissues. ebi.ac.uk Research involving Walker 256 carcinoma in rats indicated an enhanced utilization and accumulation of this compound in tumor lipids, suggesting a modified turnover in cancerous tissues. ebi.ac.ukmoleculardepot.com The turnover of cholesteryl 14-methylhexadecanoate in the liver was also noted to change significantly during late-stage tumor growth. ebi.ac.uk Furthermore, in human myotubes, this compound has been shown to increase the uptake of oleic acid and to potentially reduce insulin-stimulated glycogen synthesis, pointing to a role in modulating energy metabolism at the cellular level. nih.gov

Unelucidated Biosynthetic and Metabolic Roles

Despite the knowledge gathered, significant aspects of the biosynthesis and metabolic functions of this compound remain poorly understood. ebi.ac.uknih.gov Its presence in certain organisms and tissues raises questions that are still the subject of scientific inquiry.

A notable example is its unusual occurrence in the seed oils of plants from the Pinaceae family (pines, firs, cedars). ebi.ac.uknih.gov This is considered a major exception in the plant kingdom, as BCFAs are otherwise found almost exclusively in animals and microorganisms. nih.gov The specific biosynthetic pathways and the metabolic or physiological role of this compound in these conifers are currently unknown. ebi.ac.uknih.gov Additionally, the full spectrum of its pathophysiological roles in humans is not yet clarified, though its effects on energy metabolism suggest a complex interplay with metabolic health. nih.govresearchgate.net

Biological Roles and Functions

Membrane Fluidity and Cellular Structure Maintenance

14-Methylhexadecanoic acid (14-MHD), as a branched-chain fatty acid, plays a crucial role in the biophysical properties of cellular membranes. labclinics.com Its distinct structure, characterized by a methyl group near the end of the acyl chain, introduces steric hindrance that affects how it packs within the lipid bilayer. scbt.com This disruption of the orderly packing typical of straight-chain fatty acids influences membrane fluidity and permeability. scbt.com

The integration of 14-MHD into cell membranes can alter the phase behavior of the lipid system, potentially leading to the formation of distinct microdomains. scbt.com These structural alterations can, in turn, affect the function of membrane-bound proteins and various cellular processes, including signal transduction. Studies using differential scanning calorimetry on dimyristoylphosphatidylcholine (DMPC) model membranes have shown that enantiopure (S)-14-methylhexadecanoic acid can alleviate the liquid-crystalline state of the membrane. researchgate.net This ability to modulate membrane properties is vital for maintaining cellular homeostasis and function.

Role in Lipid Metabolism and Energy Balance

This compound is an active participant in lipid metabolism and the broader network of cellular energy balance. nih.govnih.govnih.gov Research indicates that this fatty acid can be utilized for the synthesis of various lipids. ebi.ac.uk Studies in human myotubes (skeletal muscle cells) have demonstrated that different BCFAs have distinct effects on energy metabolism, with 14-MHD specifically influencing fatty acid metabolic pathways rather than glucose pathways. nih.govnih.gov

In human myotubes, 14-MHD has been shown to have a stimulatory effect on fatty acid metabolism. nih.govnih.gov Specifically, research demonstrated that treatment of myotubes with 100 μM of 14-MHD led to an increase in the uptake of oleic acid. nih.govnih.govresearchgate.net However, unlike some other BCFAs, 14-MHD did not significantly increase the oxidation of oleic acid in these experiments. nih.govnih.govresearchgate.net This suggests a role for 14-MHD in promoting the absorption of other fatty acids into muscle cells, where they can be directed towards various metabolic fates.

The influence of 14-MHD on glucose metabolism in human myotubes is notably different from its effect on fatty acids. Studies have shown that 14-MHD does not significantly affect glucose uptake. nih.gov Interestingly, along with other similar BCFAs, 14-MHD appeared to reduce insulin-stimulated glycogen synthesis. nih.govnih.govresearchgate.net This highlights a divergent role for this fatty acid, where it promotes aspects of lipid metabolism while potentially dampening anabolic glucose pathways in muscle cells. nih.gov

| Parameter | Control | 12-Methyltetradecanoic acid (12-MTD) | 13-Methyltetradecanoic acid (13-MTD) | This compound (14-MHD) | 15-Methylhexadecanoic acid (15-MHD) |

| Glucose Uptake | No change | Increase | No significant change | No significant change | No significant change |

| Glycogen Synthesis | No change | Increase | Reduction (insulin-stimulated) | Reduction (insulin-stimulated) | Reduction (insulin-stimulated) |

| Oleic Acid Uptake | No change | No significant change | Increase | Increase | Increase |

| Oleic Acid Oxidation | No change | No significant change | Increase | No significant change | Increase |

| Extracellular Acidification | No change | No significant change | No significant change | Increase | No significant change |

This table summarizes findings from a study on human myotubes, showing the divergent metabolic effects of different branched-chain fatty acids. Data sourced from Aas et al. (2025). nih.govnih.gov

Mitochondria are central to cellular energy production. Research on calf small intestinal epithelial cells pretreated with BCFAs, including 14-MHD, showed that these fatty acids could enhance mitochondrial membrane potential and the content of ATP, the cell's primary energy currency. mdpi.com A stable mitochondrial membrane potential is essential for the production of ATP. mdpi.com While some BCFAs were found to increase cellular respiration, studies in myotubes indicated that the primary effect of 14-MHD was an increase in extracellular acidification rather than a direct, significant change in oxygen consumption rate (OCR). nih.gov

Stimulation of Extracellular Acidification and Metabolic Flux

Modulation of Cellular Signaling and Gene Expression

This compound can modulate cellular functions by influencing signaling pathways and altering the expression of specific genes. Its effects on energy metabolism are linked to changes at the genetic level. For instance, the metabolic shifts observed in myotubes after exposure to 14-MHD might be connected to an increased mRNA expression of pyruvate dehydrogenase kinase 4 (PDK4). nih.govnih.govresearchgate.net PDK4 is a key enzyme that regulates the entry of pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle, thereby playing a crucial role in metabolic flexibility between glucose and fatty acid oxidation. researchgate.net

Furthermore, while direct evidence for 14-MHD is still emerging, studies on other BCFAs have shown they can influence the expression of key genes related to lipid synthesis and inflammation, such as FASN (Fatty Acid Synthase) and SREBP1 (Sterol Regulatory Element-Binding Protein 1), suggesting that BCFAs as a class are important signaling molecules. portlandpress.com

Regulation of Pyruvate Dehydrogenase Kinase 4 (PDK4) mRNA Expression

This compound, a branched-chain fatty acid (BCFA), has been shown to modulate the expression of Pyruvate Dehydrogenase Kinase 4 (PDK4) mRNA. researchgate.net PDK4 is a crucial enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation. nih.govnih.gov This inhibition of PDC reduces the conversion of pyruvate to acetyl-CoA, a key step in glucose oxidation. nih.govnih.gov The expression of the PDK4 gene is known to increase during periods of fasting or in conditions where the body switches from using glucose to fatty acids as a primary energy source. nih.govnih.gov

Impact on Inflammatory Cytokine Gene Expression (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α, INF-γ)

This compound, referred to as anteiso-C17:0, has demonstrated significant effects on the gene expression of various inflammatory cytokines. In a study using lipopolysaccharide (LPS)-induced calf small intestinal epithelial cells (CSIECs), pretreatment with this compound led to a notable downregulation of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (INF-γ). mdpi.comgrafiati.com Concurrently, it increased the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.comnih.gov

These findings suggest that this compound possesses anti-inflammatory properties by modulating the balance between pro- and anti-inflammatory cytokine production at the genetic level. mdpi.comnih.gov The reduction in pro-inflammatory markers and the enhancement of anti-inflammatory ones indicate its potential to mitigate inflammatory responses. mdpi.commdpi.com

| Cytokine | Effect of this compound Pretreatment | Reference |

|---|---|---|

| IL-1β | Downregulated | mdpi.com |

| IL-6 | Downregulated | mdpi.com |

| IL-8 | Downregulated | mdpi.com |

| IL-10 | Upregulated | mdpi.comnih.gov |

| TNF-α | Downregulated | mdpi.com |

| INF-γ | Downregulated | mdpi.com |

Inhibition of TLR4/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.comnih.gov This pathway is a critical component of the innate immune system and, when activated by stimuli like LPS, triggers a cascade of events leading to the production of pro-inflammatory cytokines. mdpi.com

In studies with LPS-stimulated cells, pretreatment with this compound (anteiso-C17:0) resulted in a significant decrease in the mRNA expression of key components of this pathway, including Myeloid differentiation factor 88 (MyD88). mdpi.comnih.gov While some other branched-chain fatty acids were shown to also reduce TLR4 and NF-κB mRNA levels, this compound was particularly effective in downregulating MyD88. mdpi.com By inhibiting this signaling cascade, this compound can effectively suppress the subsequent inflammatory response. mdpi.comnih.gov

Potential for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation by Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are recognized as potential activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid metabolism and fatty acid oxidation. nih.govoup.commdpi.com Activation of PPARα leads to the transcription of genes involved in hepatic lipid synthesis, transport, and oxidation. oup.com

While BCFAs, in general, are considered potent PPARα agonists, studies have shown variability among different BCFAs. nih.govacs.org Specifically, research on rat Fao cells indicated that while isopalmitic acid (a BCFA) could activate a PPARα responsive reporter gene, this compound did not show this effect in the same assay. nih.gov However, it is important to note that the CoA thioesters of BCFAs are generally much more potent PPARα ligands than the free fatty acids themselves. acs.orgnih.gov Therefore, while direct activation by the free acid form of this compound may be limited, its metabolic derivatives could potentially play a role in PPARα activation. acs.orgnih.gov

Effects on Cellular Processes

Regulation of Oxidative Stress (e.g., ROS generation, antioxidant enzyme activities)

This compound has been shown to exert a protective effect against oxidative stress. mdpi.comnih.gov In a study involving LPS-induced oxidative stress in calf small intestinal epithelial cells, pretreatment with a group of BCFAs, including this compound (anteiso-C17:0), led to a reduction in the generation of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comnih.gov

Furthermore, the BCFA pretreatment enhanced the activities of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and increased the levels of glutathione (GSH). mdpi.comnih.gov This demonstrates that this compound can bolster the cellular antioxidant defense system, thereby mitigating the damaging effects of oxidative stress. mdpi.com

| Parameter | Effect of this compound Pretreatment | Reference |

|---|---|---|

| ROS Generation | Reduced | mdpi.comnih.gov |

| MDA Levels | Reduced | mdpi.comnih.gov |

| SOD Activity | Improved | mdpi.comnih.gov |

| GSH-Px Activity | Improved | mdpi.comnih.gov |

| CAT Activity | Improved | mdpi.comnih.gov |

| GSH Levels | Improved | mdpi.comnih.gov |

Impact on Cellular Apoptosis and Proliferation (e.g., BCL-2, BAX, Caspases)

This compound has been observed to influence cellular apoptosis, the process of programmed cell death. mdpi.comnih.gov In LPS-induced calf small intestinal epithelial cells, pretreatment with a mixture of BCFAs including this compound (anteiso-C17:0) demonstrated anti-apoptotic effects. mdpi.comnih.gov

Specifically, the BCFA pretreatment mitigated the LPS-induced increase in the mRNA levels of the pro-apoptotic factors Caspase-3 and BCL2-Associated X (BAX). mdpi.comnih.gov It also reduced the expression of Caspase-8 and Caspase-9. mdpi.comnih.gov Conversely, the expression of the anti-apoptotic protein B-Cell Lymphoma-2 (BCL-2) was increased. mdpi.comnih.gov This modulation of key apoptotic regulators suggests that this compound can help to reduce cellular apoptosis. mdpi.com

Preservation of Tight Junction Integrity and Barrier Function

The research indicated that BCFAs, as a group, mitigated the LPS-induced decrease in key tight junction proteins. Specifically, they alleviated the reduction of Zonula Occludens-1 (ZO-1), Claudin-1, and Claudin-4, while also increasing the levels of Occludin. nih.govnih.govresearchgate.net These proteins are crucial components of the tight junction complexes that regulate the paracellular pathway, thereby controlling the passage of ions and solutes between cells and preventing the entry of harmful substances. nih.govnih.gov The preservation of these proteins by BCFAs, including this compound, underscores their contribution to supporting the structural and functional integrity of the intestinal barrier. nih.govnih.govresearcher.liferesearcher.life

The following table summarizes the effects of various branched-chain fatty acids on the viability of LPS-induced calf small intestinal epithelial cells.

| Branched-Chain Fatty Acid | Cell Viability (%) |

| iso-C14:0 | 89.73 |

| anteiso-C17:0 (this compound) | 89.11 |

| iso-C16:0 | 88.65 |

| anteiso-C15:0 | 87.52 |

| iso-C15:0 | 83.61 |

| iso-C17:0 | 83.40 |

| Data sourced from a study on calf small intestinal epithelial cells after LPS induction. |

Function as a Plant and Mammalian Metabolite

This compound is recognized as both a plant and mammalian metabolite. ebi.ac.ukzfin.org In the plant kingdom, its occurrence is notably unusual and predominantly found in the seed oils of the Pinaceae family. ebi.ac.uknih.gov It has been identified in 72 species across several genera, including Pinus, Abies, Cedrus, Tsuga, Pseudotsuga, Larix, and Picea, with concentrations ranging from 0.02% to 1.15%. nih.gov The presence of this fatty acid in Pinaceae and Ginkgo biloba seed lipids is considered a significant exception, as it is otherwise almost exclusively found in the lipids of animals and microorganisms. nih.gov The specific biosynthetic pathways and metabolic roles of this compound in plants, including its presence in wood and leaf lipids, are not yet fully understood. nih.gov

As a mammalian metabolite, this compound is a component of lipids and has been studied in various contexts. ebi.ac.uk For instance, it is found in ruminant-derived products like milk. nih.gov In humans, it is present in plasma, with dairy products being a primary dietary source. nih.gov Studies on human myotubes have shown that this compound can influence energy metabolism by increasing the uptake of oleic acid and stimulating extracellular acidification. nih.govresearchgate.net Research has also indicated its involvement in lipid synthesis in certain pathological conditions. ebi.ac.uk

Potential Contribution to Host-Microbe Interactions

This compound is a component of the lipids of certain bacteria, suggesting a potential role in host-microbe interactions. It is a dominant cellular fatty acid in various Legionella species, a genus of Gram-negative bacteria. mdpi.com The fatty acid composition of bacteria, including the presence of branched-chain fatty acids like this compound, contributes to the structure and function of the bacterial cell envelope. mdpi.com This envelope is the primary interface between the bacterium and its host, playing a crucial role in processes such as adhesion and the modulation of the host's immune response. mdpi.com

Analytical Methodologies in Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of 14-methylhexadecanoic acid analysis, providing the means to isolate this specific compound from intricate lipid mixtures. Various chromatographic methods are employed, each offering unique advantages for separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of this compound. nih.govtandfonline.com To make the fatty acid volatile for GC analysis, it is first converted into its fatty acid methyl ester (FAME) derivative. gcms.czresearchgate.net This derivatization process increases the volatility and thermal stability of the fatty acid, making it suitable for gas chromatographic separation. gcms.cz

The FAME mixture is then introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with the various FAMEs based on their properties like boiling point and polarity, leading to their separation. As the separated FAMEs exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. The mass spectrum of this compound methyl ester exhibits characteristic fragment ions that allow for its definitive identification. tandfonline.comsi.edu For instance, the molecular ion peak for the non-derivatized acid appears at an m/z of 270.2559.

Table 1: GC-MS Analysis of this compound

| Analytical Step | Description | Key Finding/Advantage | References |

|---|---|---|---|

| Derivatization | Conversion of this compound to its fatty acid methyl ester (FAME). | Increases volatility and thermal stability for GC analysis. | gcms.czresearchgate.net |

| Separation | Separation of FAMEs based on their properties using a capillary column. | High-resolution separation from other fatty acids. | tandfonline.comgcms.cz |

| Detection | Generation of a unique mass spectrum for each FAME by the mass spectrometer. | Provides definitive identification and structural information. | si.edu |

For precise quantification of low-abundance fatty acids like this compound, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. researchgate.netnih.gov Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. nih.gov This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the accurate measurement of trace amounts of this compound in complex matrices such as dairy products and food samples. researchgate.netnih.gov The use of internal standards, such as deuterated versions of the fatty acid, can further improve the accuracy of quantification by correcting for any sample loss during preparation and analysis.

While FAMEs are excellent for general identification and quantification, determining the exact position of the methyl branch in branched-chain fatty acids can be challenging with standard GC-MS of FAMEs. To overcome this, picolinyl ester derivatives are utilized. nih.govnih.gov The picolinyl ester group directs fragmentation in the mass spectrometer in a way that produces a series of diagnostic ions. nih.gov The gaps in this series of ions in the mass spectrum reveal the location of the methyl branch along the fatty acid chain. si.edu This technique has been instrumental in confirming the structure of this compound in various samples, including pine seed oil and the scent gland secretions of the Middle American burrowing python. nih.govsi.edu

Selected Ion Monitoring (SIM) Mode for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of fatty acids without the need for derivatization to increase volatility. nih.gov In this technique, the fatty acids are separated by liquid chromatography and then detected by a tandem mass spectrometer. While free fatty acids can have poor ionization efficiency, methods have been developed to enhance their detection. rsc.org LC-MS/MS is particularly useful for analyzing complex lipid extracts and can provide high sensitivity and specificity. qut.edu.au It is a valuable tool in lipidomics for profiling a wide range of fatty acids, including this compound, in biological samples.

Thin-Layer Chromatography (TLC) for Fractionation

Thin-layer chromatography (TLC) is a valuable technique for the initial fractionation of complex lipid samples. nih.govtandfonline.com In the analysis of this compound, TLC can be used to separate different lipid classes or to isolate saturated fatty acids from unsaturated ones. nih.govresearchgate.net For example, argentation TLC, where the silica gel plate is impregnated with silver nitrate, is used to separate fatty acids based on the number and configuration of their double bonds. nih.govebi.ac.uk The saturated fatty acid fraction, containing this compound, can then be collected from the TLC plate for further analysis by GC-MS. nih.gov

Silver Ion Liquid Chromatography for Double Bond Configuration Analysis

Silver ion high-performance liquid chromatography (Ag+-HPLC) is a specialized technique used to separate fatty acids based on their degree of unsaturation. nih.govaocs.org The stationary phase of the HPLC column is impregnated with silver ions, which form reversible complexes with the double bonds of unsaturated fatty acids. researchgate.net This interaction causes unsaturated fatty acids to be retained longer on the column than saturated fatty acids. This method is particularly useful for separating cis and trans isomers of unsaturated fatty acids and can be used to ensure that the fraction being analyzed for this compound is free from unsaturated fatty acids that might interfere with the analysis. nih.govresearchgate.net In one study, after hydrogenation of a monoenoic fraction to convert 14-methylhexadec-5-enoic acid into this compound, the configuration was verified. researchgate.net

Enantioselective Analysis

The chiral nature of this compound, arising from the methyl branch at the antepenultimate carbon, requires enantioselective methods to differentiate between its (S)- and (R)-enantiomers. acs.orgnih.gov

Gas Chromatography with Chiral Stationary Phases (e.g., Beta-Cyclodextrin derivatives)

Gas chromatography (GC) coupled with chiral stationary phases (CSPs) is a cornerstone for the enantioselective analysis of this compound. acs.orgnih.gov Cyclodextrin derivatives, particularly beta-cyclodextrin (β-CD), are widely utilized as CSPs for this purpose. rsc.orgmdpi.comsci-hub.se These cage-like oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, creating a chiral environment that allows for differential interaction with enantiomers. mdpi.compreprints.org

For the analysis of anteiso-fatty acids like this compound, a capillary column coated with a derivatized β-cyclodextrin is employed. acs.orgnih.gov One such effective stationary phase is 50% heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin diluted in OV1701. acs.orgnih.gov The selection of the appropriate β-cyclodextrin derivative is crucial, as different derivatives exhibit varying selectivity for specific enantiomers. sci-hub.se For instance, while a diethyl-substituted β-cyclodextrin phase can provide baseline resolution for some chiral compounds, permethylated or diacetylated-β-cyclodextrin may show no selectivity for others. sci-hub.se The high thermal stability and specific surface area of these CSPs contribute to their effectiveness in achieving enantioselective separations. rsc.org

Determination of (S)- and (R)-Enantiomer Distribution and Purity

Using GC with a chiral stationary phase, the distribution and purity of the (S)- and (R)-enantiomers of this compound can be determined. acs.orgnih.gov Research has demonstrated the successful partial enantioresolution of racemic mixtures of anteiso-fatty acids, including this compound. acs.orgnih.gov

By synthesizing and analyzing pure (S)-(+)-enantiomers, researchers have established the elution order, which is typically the (R)-enantiomer eluting before the (S)-enantiomer. acs.orgnih.gov This knowledge is critical for accurately identifying and quantifying each enantiomer in a sample.

Studies on various food samples have revealed that the (S)-enantiomer of this compound is the dominant form, with an enantiomeric excess (ee) often greater than 90%. acs.orgnih.gov For example, in samples from ruminants and human milk, the (R)-enantiomer was not detected, whereas its presence was established in cod liver and seal oil, albeit at lower concentrations (ee <86%). acs.orgnih.gov The absolute configuration of this compound isolated from natural sources like Corynebacterium aquaticum has also been determined to be (S) through HPLC analysis after derivatization with chiral fluorescent labeling reagents. tandfonline.com

Sample Preparation and Derivatization Techniques

Proper sample preparation is paramount for the accurate analysis of this compound, especially when it is present in complex lipid mixtures. These techniques aim to isolate, enrich, and derivatize the fatty acid to make it suitable for chromatographic analysis.

Acidic Methanolysis for Fatty Acid Methyl Ester Formation

Before GC analysis, fatty acids are typically converted into their more volatile methyl esters. researchgate.net This is commonly achieved through acidic methanolysis. researchgate.net The process involves heating the lipid sample with a reagent like 1% sulfuric acid in methanol. nih.govnih.gov This transesterification reaction converts the fatty acids into fatty acid methyl esters (FAMEs), which are more amenable to GC analysis. researchgate.netrsc.org For instance, a sample can be treated with 1% sulfuric acid in methanol and heated at 80°C for 1.5 hours to facilitate the formation of FAMEs. nih.gov

Urea Complexation and Hydrogenation for Selective Enrichment

Urea complexation is a valuable technique for enriching branched-chain fatty acids (BCFAs), including this compound, from a mixture. nih.govresearchgate.netresearchgate.net This method relies on the ability of urea to form crystalline inclusion complexes with straight-chain fatty acids, leaving the branched-chain and polyunsaturated fatty acids in the solution. researchgate.netdss.go.thftb.com.hr The efficiency of this enrichment is influenced by factors such as the urea-to-fatty acid ratio, crystallization temperature, and time. researchgate.netresearchgate.net For example, optimal conditions for enriching BCFAs from lanolin were found to be a 2:1 ratio of urea to fatty acid at 4°C for 12 hours. researchgate.net

Hydrogenation is another process used in fatty acid analysis. aocs.orgaocs.org It involves the addition of hydrogen across the double bonds of unsaturated fatty acids in the presence of a catalyst, converting them into saturated fatty acids. slideshare.net This can simplify the fatty acid profile of a sample, which is particularly useful when the focus is on saturated branched-chain fatty acids. rsc.orgnih.gov Partial hydrogenation can be controlled to selectively convert polyunsaturated fatty acids to monounsaturated ones. rsc.org

Internal Standards for Quantification (e.g., Dichloroundecanoic acid, Fatty Acid Ethyl Esters)

Accurate quantification of this compound requires the use of internal standards (IS). These are compounds added to the sample in a known amount to correct for variations during sample preparation and analysis. researchgate.net

Dichloroundecanoic acid (specifically 10,11-dichloroundecanoic acid) has been used as an internal standard for the quantification of methyl-branched fatty acids. researchgate.netmdpi.comresearchgate.net This novel IS is synthesized and does not naturally occur in foodstuff, making it an ideal spike. researchgate.net It elutes in a unique region of the chromatogram and demonstrates similar properties to the fatty acids being analyzed during sample preparation, with recovery rates generally above 96%. researchgate.net

Fatty Acid Ethyl Esters (FAEEs) are another class of compounds used as internal standards. researchgate.netacs.orgnih.gov Ethyl esters of odd-numbered fatty acids are particularly useful as they elute at different retention times from the corresponding FAMEs, minimizing co-elution with the analytes of interest. acs.orgnih.gov For example, tetradecanoic acid ethyl ester has been employed as a second internal standard in the analysis of FAMEs. nih.gov The use of FAEEs is suitable for both GC-FID and GC-MS quantification. acs.orgnih.gov

Interactive Data Tables

Table 1: Enantiomeric Distribution of this compound in Various Food Samples

| Sample | Dominant Enantiomer | Enantiomeric Excess (ee) | Reference |

| Butter | (S) | >90% | acs.orgnih.gov |

| Goat's Milk Fat | (S) | >90% | acs.orgnih.gov |

| Suet | (S) | >90% | acs.orgnih.gov |

| Human Milk | (S) | >90% | acs.orgnih.gov |

| Cod Liver Oil | (S) | <86% | acs.orgnih.gov |

| Seal Oil | (S) | <86% | acs.orgnih.gov |

Table 2: Conditions for Urea Complexation for BCFAs Enrichment

| Source | Urea/Fatty Acid Ratio | Temperature (°C) | Time (h) | BCFA Content (%) | BCFA Recovery (%) | Reference |

| Lanolin | 2:1 | 4 | 12 | 94.69 | 40.02 | researchgate.net |

| Butter Oil | 4:1 | 4 | 2 | - | - | researchgate.net |

Isotopic Labeling Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their heavier, stable isotopes (like ¹³C, ¹⁵N, or ²H), researchers can follow the labeled compound through various biochemical reactions. This approach has been instrumental in elucidating the biosynthesis and metabolism of this compound and other branched-chain fatty acids (BCFAs).

Detailed Research Findings

Studies utilizing stable isotope tracers have provided significant insights into the metabolic pathways involving this compound.

In a notable study, the link between branched-chain amino acid (BCAA) catabolism and fatty acid synthesis was investigated in 3T3-L1 adipocytes. plos.org The researchers used parallel labeling experiments with ¹³C-labeled valine, leucine, isoleucine, and glutamine. plos.org The results demonstrated that the catabolism of BCAAs significantly contributes to the synthesis of both odd- and even-chain fatty acids. plos.org Specifically, it was found that leucine and isoleucine contributed at least 25% to the lipogenic acetyl-CoA pool, while valine and isoleucine contributed 100% to the lipogenic propionyl-CoA pool. plos.org

Another key finding from this research was the role of propionyl-CoA as a primer for fatty acid synthase in the production of odd-chain fatty acids. plos.org The study suggested that the high rates of odd-chain fatty acid synthesis in these cells are a result of the low activity of methylmalonyl-CoA mutase combined with the mass action kinetics of propionyl-CoA on fatty acid synthase. plos.org

Further research has shown that monomethyl branched-chain fatty acids (mmBCFAs), including this compound (anteiso-C17:0), are synthesized de novo. nih.gov This synthesis occurs through mitochondrial BCAA catabolism, with the resulting acyl-CoAs being exported to the cytosol and elongated by fatty acid synthase (FASN). nih.gov Experiments using [U-¹³C₆]isoleucine resulted in a distinct M+5 shift for anteiso-C17:0, confirming that 2-methylbutyryl-CoA, a catabolite of isoleucine, is the precursor for its synthesis. nih.gov

Interestingly, the abundance of anteiso-C17:0 was influenced by the availability of vitamin B12, which is a cofactor for the enzyme methylmalonyl-CoA mutase. nih.gov This highlights the intricate regulation of BCAA metabolism and its connection to fatty acid synthesis. nih.gov

Isotopic labeling has also been used to track the incorporation of this compound into various lipid classes. In a study involving rats with Walker 256 carcinoma, labeled this compound was administered to observe its distribution. ebi.ac.uk The findings revealed that during active tumor growth, there was a significantly enhanced utilization of this fatty acid for the synthesis of lipids, including triglycerides, phospholipids, and cholesteryl esters, in both the liver and the tumor tissue. ebi.ac.uk

The use of deuterium-labeled glucose ([3-²H]glucose) has helped to confirm that the synthesis of mmBCFAs primarily occurs in the cytosol. nih.gov This specific tracer labels cytosolic NADPH through the pentose phosphate pathway. The effective labeling of both mmBCFAs and palmitate with deuterium from [3-²H]glucose suggests that both types of fatty acids are synthesized in the cytosol by FASN. nih.gov

The tables below summarize key findings from isotopic labeling studies.

Table 1: Contribution of Branched-Chain Amino Acids to Fatty Acid Synthesis Precursors in 3T3-L1 Adipocytes

| Amino Acid Precursor | Contribution to Lipogenic Acetyl-CoA Pool | Contribution to Lipogenic Propionyl-CoA Pool |

|---|---|---|

| Leucine | ≥ 25% | - |

| Isoleucine | ≥ 25% | 100% |

| Valine | - | 100% |

Data sourced from PLOS One. plos.org

Table 2: Isotopic Labeling Experiments for Elucidating the Synthesis of Monomethyl Branched-Chain Fatty Acids

| Isotopic Tracer | Observed Labeled Product | Metabolic Intermediate Confirmed | Key Finding |

|---|---|---|---|

| [U-¹³C₅]valine | iso-C16:0 (M+4) | Isobutyryl-CoA | Valine is the precursor for iso-C16:0. nih.gov |

| [U-¹³C₆]leucine | iso-C17:0 (M+5) | Isovaleryl-CoA | Leucine is the precursor for iso-C17:0. nih.gov |

| [U-¹³C₆]isoleucine | anteiso-C17:0 (this compound) (M+5) | 2-Methylbutyryl-CoA | Isoleucine is the precursor for this compound. nih.gov |

Data sourced from Wallace, M., et al. (2018). nih.gov

These studies collectively underscore the utility of isotopic labeling in unraveling the complex metabolic networks associated with this compound. They have been crucial in establishing the biosynthetic links between branched-chain amino acid catabolism and fatty acid synthesis, identifying key enzymatic steps and regulatory factors.

Research Applications and Advanced Studies

Utilization as a Molecular Tool in Biochemical Applications

14-Methylhexadecanoic acid, also known as anteiso-heptadecanoic acid, serves as a valuable molecular tool in a variety of biochemical research applications. moleculardepot.com Its distinct branched-chain structure allows it to be used in studies investigating cellular membrane dynamics and lipid metabolism. The methyl branch influences the fluidity and permeability of lipid bilayers, which can in turn affect cellular processes such as signal transduction and the function of membrane-bound proteins.

Researchers utilize this compound to probe the synthesis of lipids. For instance, labeled versions of this fatty acid have been used to track its incorporation and distribution within different lipid classes, including free fatty acids, triglycerides, phospholipids, and cholesteryl esters in various tissues. ebi.ac.uk Such studies provide insights into the metabolic pathways and changes that occur under different physiological and pathological conditions, such as tumor growth. ebi.ac.uk

Studies on the Synthesis of Structural Analogs and Derivatives for Biological Probing

The synthesis of structural analogs and derivatives of this compound is a significant area of research for probing biological systems. Scientists have developed methods for the total synthesis of related compounds, such as 2-methoxy-14-methylhexadecanoic acid, which was identified in the Caribbean sponge Agelas dispar. nih.gov The synthesis of these analogs, often achieved in multiple steps, allows for the confirmation of their structures and provides material for further biological investigation. nih.gov

One notable area of study is the asymmetric synthesis of stereoisomers of derivatives like 13-hydroxy-14-methylhexadecanoic acid. These synthetic efforts are crucial for developing potential new antibacterial agents, as the specific stereochemistry of a molecule can significantly impact its biological activity. researchgate.net The ability to synthesize these complex molecules opens the door to exploring their therapeutic potential.

Investigations into the Impact of Dietary Interventions on this compound Profiles

Dietary components can significantly influence the profile of branched-chain fatty acids (BCFAs), including this compound, in biological systems. Research has shown that diets with varying forage-to-concentrate ratios can alter the BCFA content in the milk of Holstein cows. researchgate.net Specifically, a high-forage diet has been observed to increase the total BCFA content in milk fat compared to a low-forage diet. researchgate.net

Furthermore, in vitro studies using pure carbohydrate substrates (cellulose and starch) have demonstrated that the synthesis of this compound and other odd- and branched-chain fatty acids (OBCFAs) in the rumen is influenced by the substrate composition. frontiersin.orgnih.gov The profile of these fatty acids reflects the microbial composition and fermentation characteristics within the rumen. frontiersin.orgnih.gov These investigations are crucial for understanding how diet modulates the gut microbiome and the production of these biologically active fatty acids.

Genetic Manipulation Studies in Microorganisms to Understand Biosynthesis

Genetic manipulation of microorganisms has been instrumental in elucidating the biosynthetic pathways of this compound and other branched-chain fatty acids. In Bacillus subtilis, the overexpression of the bpsA gene, which encodes an alkylpyrone synthase, leads to the production of triketide pyrones derived from various fatty acyl-CoA thioesters, including those that form this compound. asm.org This demonstrates the role of specific enzymes in the synthesis of complex lipids.

Studies in Streptomyces coelicolor have shown that the deletion of the global regulator gene ndgR affects the metabolism of branched-chain amino acids, which are precursors for branched-chain fatty acid synthesis. jmb.or.kr This genetic modification leads to changes in the membrane fatty acid composition, including the levels of isoleucine-derived fatty acids like this compound. jmb.or.kr Similarly, research in Xanthomonas campestris has explored the role of the ilvC gene in the synthesis of branched-chain fatty acids, highlighting the link between amino acid metabolism and lipid synthesis. nih.gov In Escherichia coli, the expression of the branched-chain α-keto acid dehydrogenase complex and β-keto acyl-acyl carrier protein synthase III from Bacillus subtilis has been used to engineer the production of branched alkanes, demonstrating the feasibility of manipulating these pathways. pnas.org

Application in Lipidomics Approaches for Global Lipid Analysis in Biological Systems

Lipidomics, the large-scale study of lipids in biological systems, heavily utilizes the analysis of fatty acid profiles, including that of this compound. This comprehensive approach allows researchers to identify changes in lipid metabolism associated with various physiological states and diseases. nih.gov For example, lipidomic studies have investigated the fatty acid profiles in the erythrocyte membranes and plasma phospholipids of patients undergoing coronary stent implantation to understand the inflammatory response. cas.cz

In the context of chronic kidney disease, lipidomic profiling has been employed to identify potential biomarkers for disease progression. nih.gov By comparing the serum metabolic profiles of patients with healthy individuals, researchers have identified significantly altered levels of various lipids, including methylhexadecanoic acid. nih.gov These global lipid analyses provide a powerful tool for understanding the complex role of lipids in health and disease.

Advanced Research on Branched-Chain Fatty Acid Function in Specific Cellular Models (e.g., human myotubes, calf small intestinal epithelial cells)

Advanced studies using specific cellular models have provided detailed insights into the function of this compound and other BCFAs.

Human Myotubes: In human myotubes (skeletal muscle cells), this compound has been shown to modulate energy metabolism. nih.govnih.govresearchgate.net Unlike some other BCFAs that primarily affect glucose metabolism, this compound, along with 13-methyltetradecanoic acid and 15-methylhexadecanoic acid, was found to increase the uptake of oleic acid. nih.govnih.gov Metabolic flux analysis also indicated that this compound stimulates extracellular acidification. nih.govresearchgate.net Interestingly, these same BCFAs appeared to reduce insulin-stimulated glycogen synthesis. nih.govnih.govresearchgate.net These findings suggest that different BCFAs have distinct effects on energy metabolism in muscle cells. nih.govnih.gov

Table 1: Effects of this compound on Human Myotubes

| Parameter | Effect of this compound |

|---|---|

| Oleic Acid Uptake | Increased nih.govnih.gov |

| Insulin-Stimulated Glycogen Synthesis | Reduced nih.govnih.govresearchgate.net |

Calf Small Intestinal Epithelial Cells: In a model of lipopolysaccharide (LPS)-induced inflammation in calf small intestinal epithelial cells (CSIECs), pretreatment with this compound (anteiso-C17:0) significantly enhanced cell viability. nih.gov It was one of the BCFAs that showed a protective effect against LPS-induced damage. nih.gov BCFAs, including this compound, were found to mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS) and improving the activity of antioxidant enzymes. nih.gov They also enhanced mitochondrial function, inhibited the overexpression of inflammatory signaling pathways, and helped preserve the integrity of tight junctions, which are crucial for intestinal barrier function. nih.govnih.gov

Table 2: Effects of this compound on LPS-Induced Calf Small Intestinal Epithelial Cells

| Parameter | Effect of this compound Pretreatment |

|---|---|

| Cell Viability | Significantly enhanced nih.gov |

| Oxidative Stress | Mitigated nih.gov |

| Mitochondrial Function | Enhanced nih.gov |

| Inflammatory Signaling | Inhibited nih.gov |

Q & A

Q. What are the most effective methods for extracting and purifying 14-methylhexadecanoic acid from biological samples?

The Bligh and Dyer method is a gold-standard protocol for lipid extraction. It involves homogenizing tissue in a chloroform-methanol-water system (2:1:0.8 ratio) to isolate lipids into the chloroform layer. This method is rapid (~10 minutes), minimizes lipid degradation, and is adaptable to diverse tissues, including microbial cultures or animal-derived samples . For purification, subsequent steps like thin-layer chromatography (TLC) or solid-phase extraction (SPE) can isolate this compound from other lipid classes.

Q. How can researchers structurally characterize this compound and distinguish it from other branched-chain fatty acids?

Gas chromatography-mass spectrometry (GC-MS) is critical for structural identification. The compound’s branched-chain structure (methyl group at the 14th carbon) generates distinct fragmentation patterns. For example, its molecular ion peak at m/z 270.2559 (C₁₇H₃₄O₂) and characteristic β-cleavage ions differentiate it from iso- or anteiso-isomers. Additionally, retention indices on polar columns (e.g., Supelcowax-10) can resolve co-eluting fatty acids .

Q. What biological roles have been preliminarily associated with this compound?